molecular formula C24H29N7O2 B2824798 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1021228-72-7

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No. B2824798
CAS RN: 1021228-72-7
M. Wt: 447.543
InChI Key: VGRCYMLWKSIGPG-UHFFFAOYSA-N
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Description

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C24H29N7O2 and its molecular weight is 447.543. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer and Anti-inflammatory Agents : Compounds within this chemical class have been synthesized and evaluated for their anticancer and anti-inflammatory properties. Notably, novel pyrazolopyrimidines derivatives have shown cytotoxic activity against cancer cell lines such as HCT-116 and MCF-7, and some derivatives exhibit 5-lipoxygenase inhibition activities, suggesting potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

  • Antibacterial and Antifungal Properties : Various synthesized pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant antibacterial and antifungal activities, indicating their potential use in combating infectious diseases (Youssef et al., 2011).

  • Enzyme Inhibition for Neuroinflammation Imaging : A specific derivative, designed for PET imaging, targets the IRAK4 enzyme in neuroinflammation, showing the versatility of this chemical class in diagnostic applications and potential therapeutic targeting (Wang et al., 2018).

Synthetic Pathways and Chemical Interactions

  • Synthetic Methodologies : Research has also focused on developing novel synthetic methodologies for creating these compounds, including those with potential CNS activity, through reactions involving dicarboxylic acid anhydrides and 1,3-dicyclohexylcarbodiimide (Costanzo et al., 1990).

  • Structural Modifications and Activity Relationship : Studies have explored the effects of structural modifications on the biological activity of pyrazolo[3,4-d]pyrimidines. For example, substituent effects have been investigated to expand the spectrum of antibacterial activity, including against Gram-negative organisms, illustrating the impact of molecular adjustments on pharmacological profiles (Genin et al., 2000).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is likely that it interacts with its targets through a series of complex biochemical reactions, leading to changes in cellular function .

Biochemical Pathways

The compound may affect various biochemical pathways, depending on its specific targets. For instance, if it targets enzymes involved in mitochondrial tRNA maturation, it could impact protein synthesis . .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the lack of detailed information, it is difficult to predict the exact outcomes. It is likely that the compound could induce changes in cellular function, potentially leading to therapeutic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interaction with its targets, thereby affecting its overall effectiveness .

properties

IUPAC Name

N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O2/c32-21-14-18(16-30(21)19-8-4-3-5-9-19)24(33)25-10-13-31-23-20(15-28-31)22(26-17-27-23)29-11-6-1-2-7-12-29/h3-5,8-9,15,17-18H,1-2,6-7,10-14,16H2,(H,25,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRCYMLWKSIGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4CC(=O)N(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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